3-Acetyl-2,5-dibromothiophene
Overview
Description
3-Acetyl-2,5-dibromothiophene is a chemical compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 . It is a white to yellow solid and is used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and material science.
Synthesis Analysis
The synthesis of this compound involves a two-step reaction. The first step is the condensation reaction between the appropriate carboxylic acid hydrazide and aldehydes. The obtained hydrazones are then subjected to a cyclization reaction with acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3
. Chemical Reactions Analysis
2,5-Dibromothiophene, a related compound, has been known to polymerize by debromination with magnesium catalyzed by nickel compounds to form poly(2,5-thienylene) . This could potentially be a reaction pathway for this compound as well.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 283.97 . The compound is stored at a temperature of +4°C .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
3-Acetyl-2,5-dibromothiophene is a critical intermediate in the synthesis of novel organic compounds. For instance, it is used in the synthesis of 3-acetyl-2-aminothiophenes through modified Gewald reactions, which are valuable for producing thiophene azo dyes and other thiophene derivatives with potential applications in materials science and pharmaceuticals (Eller & Holzer, 2006). Additionally, derivatives of 2,5-dibromothiophene have been studied for their potential in polymerization reactions, highlighting their role in the development of new polymeric materials with enhanced properties (Spencer et al., 2003).
Quantum Computational and Spectroscopic Studies
Quantum computational and spectroscopic studies on bromination derivatives of thiophene, closely related to this compound, have provided insights into their electronic structure, natural bond orbital analysis, and potential for non-linear optical (NLO) applications. These studies are foundational for understanding the electronic properties of thiophene derivatives and their potential applications in optoelectronic devices (Rahuman et al., 2020).
Material Science and Electropolymerisation
The solubility and electropolymerization behavior of thiophene derivatives, including those related to this compound, have been extensively studied to understand their applications in the development of conducting polymers. These studies are crucial for the design of polythiophene-based materials with tailored electrical and optical properties for applications in electronic devices (Jarosz et al., 2014).
Novel Applications in Nanotechnology
Research on the functionalization of semiconductor and metal nanoparticles using thiophene derivatives demonstrates the potential of this compound and its derivatives in nanotechnology. These compounds can serve as organic ligands for surface functionalization, offering a pathway to create novel nanomaterials with specific electronic and optical properties for use in sensors, optoelectronic devices, and catalysis (Querner et al., 2006).
Mechanism of Action
Target of Action
It is known that thiophene-based compounds often interact with various biological targets due to their exceptional optical and conductive properties .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Thiophene-based compounds are known to be involved in a variety of biochemical pathways due to their diverse range of interactions with biological targets .
Pharmacokinetics
The compound’s molecular weight of 28397 suggests that it may have reasonable bioavailability.
Result of Action
Given the known properties of thiophene-based compounds, it is likely that 3-acetyl-2,5-dibromothiophene could have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature and should be stored away from moisture .
Properties
IUPAC Name |
1-(2,5-dibromothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBKIZAUJGZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511914 | |
Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80775-39-9 | |
Record name | 1-(2,5-Dibromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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